

# A Technical Guide to Cilastatin-15N-d3

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## Compound of Interest

Compound Name: *Cilastatin-15N-d3*

Cat. No.: *B12403307*

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **Cilastatin-15N-d3**, an isotopically labeled form of Cilastatin. It is primarily intended for use as an internal standard in quantitative bioanalytical studies. This document details its chemical properties, the mechanism of action of its parent compound, relevant quantitative data, and a representative experimental protocol for its application.

## Core Properties of Cilastatin-15N-d3

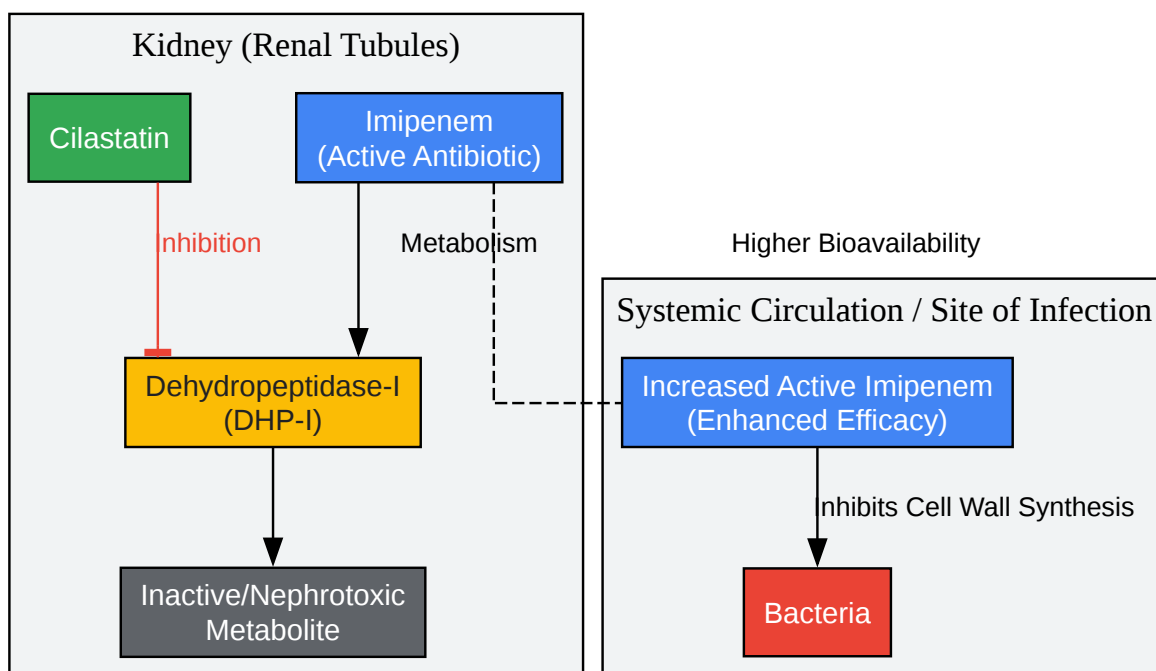
**Cilastatin-15N-d3** is a stable isotope-labeled version of cilastatin, designed for use in mass spectrometry-based applications. The incorporation of one nitrogen-15 atom and three deuterium atoms results in a predictable mass shift, making it an ideal internal standard for the accurate quantification of cilastatin in complex biological matrices.

Property	Data	Reference
CAS Number	2738376-83-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Formal Name	(Z)-7-((2-(amino-15N)-2-carboxyethyl-1,1,2-d3)thio)-2-((S)-2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic acid	<a href="#">[1]</a>
Molecular Formula	C <sub>16</sub> H <sub>23</sub> D <sub>3</sub> N <sup>[15N]</sup> O <sub>5</sub> S	
Formula Weight	362.5 g/mol	
Purity	≥99% deuterated forms (d <sub>1</sub> -d <sub>3</sub> ); ≤1% d <sub>0</sub>	
Formulation	A solid	
Solubility	Soluble in DMSO, Methanol, and Water	
Primary Application	Internal standard for the quantification of cilastatin by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS)	

## Mechanism of Action of Cilastatin

Cilastatin itself possesses no antibacterial activity. Its clinical utility stems from its ability to inhibit the enzyme dehydropeptidase-I (DHP-I), which is located in the brush border of the renal tubules. The primary function of DHP-I is to metabolize and inactivate the carbapenem antibiotic, imipenem.

By competitively and reversibly inhibiting DHP-I, cilastatin prevents the renal degradation of imipenem. This co-administration results in a higher urinary concentration and a prolonged plasma half-life of active imipenem, enhancing its antibacterial efficacy and protecting against potential nephrotoxic effects associated with high concentrations of imipenem metabolites.



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Mechanism of Cilastatin in preventing Imipenem degradation.

## Quantitative Data: Inhibitory Activity of Cilastatin

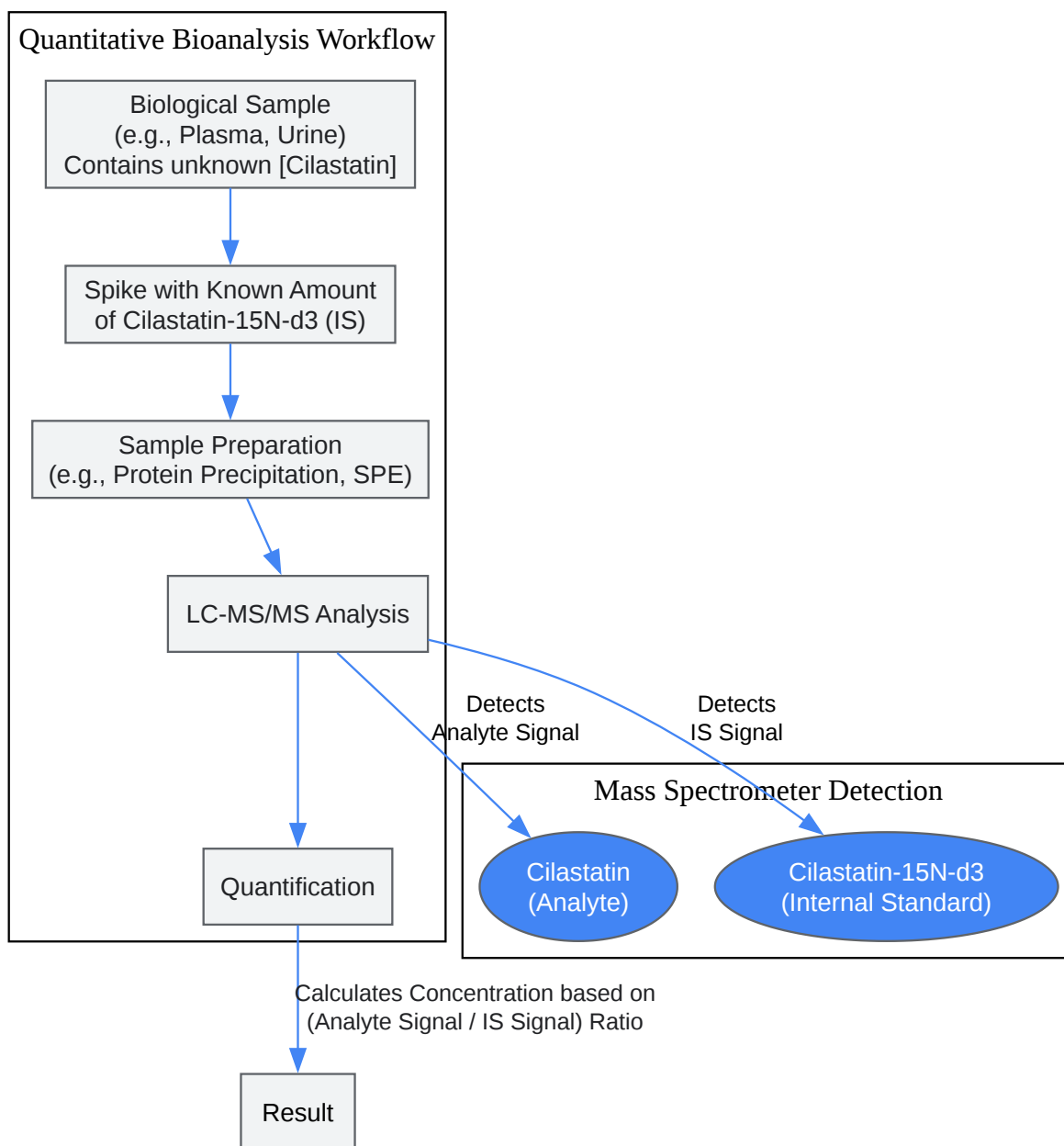
The following table summarizes the inhibitory potency of the parent compound, cilastatin, against various enzymes. This data is crucial for understanding its pharmacological profile.

Enzyme Target	Organism/Source	Inhibition Metric	Value ( $\mu\text{M}$ )	Reference
Renal Dipeptidase (DHP-I)	Human	$K_i$	0.7	
Porcine Dipeptidase	Porcine	$\text{IC}_{50}$	0.11	
Metallo- $\beta$ -lactamase CphA	Aeromonas hydrophila	$\text{IC}_{50}$	178	

## Application in Bioanalysis: Use as an Internal Standard

In quantitative analytical chemistry, particularly in techniques like LC-MS, an internal standard (IS) is a substance with similar physicochemical properties to the analyte, which is added in a known quantity to samples. **Cilastatin-15N-d3** serves this purpose for the quantification of cilastatin.

The use of a stable isotope-labeled internal standard is considered the gold standard. Because it is chemically identical to the analyte (cilastatin), it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. However, it is distinguishable by its higher mass. This allows for the correction of variability during sample preparation (e.g., extraction) and instrument analysis (e.g., injection volume, ion suppression), leading to highly accurate and precise quantification.



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Workflow for using **Cilastatin-15N-d3** as an internal standard.

# Experimental Protocol: Quantification of Cilastatin in Human Plasma

This section provides a representative protocol for the determination of cilastatin concentrations in human plasma using **Cilastatin-15N-d3** as an internal standard with LC-MS/MS.

## 5.1. Materials and Reagents

- Cilastatin reference standard
- **Cilastatin-15N-d3** (Internal Standard)
- Human plasma (with anticoagulant, e.g., K<sub>2</sub>EDTA)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Deionized water, 18 MΩ·cm

## 5.2. Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare separate stock solutions of cilastatin and **Cilastatin-15N-d3** in methanol.
- Working Standard Solutions: Serially dilute the cilastatin stock solution with a 50:50 mixture of ACN and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
- Internal Standard Working Solution (50 ng/mL): Dilute the **Cilastatin-15N-d3** stock solution with ACN.

## 5.3. Sample Preparation (Protein Precipitation)

- Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 200 µL of the Internal Standard Working Solution (50 ng/mL in ACN) to each tube.

- Vortex mix for 30 seconds to precipitate plasma proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer 150 µL of the clear supernatant to an HPLC vial for analysis.

#### 5.4. LC-MS/MS Conditions

- LC System: Standard HPLC or UHPLC system.
- Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A linear gradient from 5% B to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM).
  - Cilastatin Transition: Q1 m/z → Q3 m/z (specific values to be determined by infusion).
  - **Cilastatin-15N-d3** Transition: Q1 m/z → Q3 m/z (specific values to be determined by infusion, expecting a +4 Da shift from the parent compound).

#### 5.5. Data Analysis

- Integrate the peak areas for both the cilastatin and **Cilastatin-15N-d3** MRM transitions.
- Calculate the ratio of the analyte peak area to the internal standard peak area.

- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g.,  $1/x^2$ ) linear regression.
- Determine the concentration of cilastatin in unknown samples by interpolating their peak area ratios from the calibration curve.

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